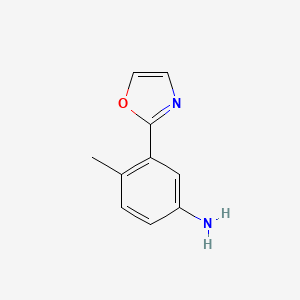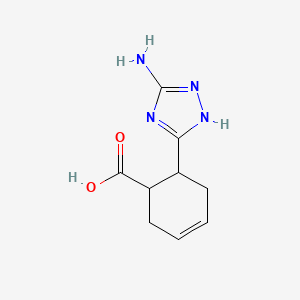
4-メチル-3-(1,3-オキサゾール-2-イル)アニリン
説明
4-Methyl-3-(1,3-oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,3-oxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,3-oxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
4-メチル-3-(1,3-オキサゾール-2-イル)アニリン誘導体は、その抗菌特性について研究されています。これらの化合物の中心構造であるオキサゾール環は、有意な抗菌活性と抗真菌活性を示すことが知られています。 特定の誘導体は、さまざまな微生物病原体に対して強力な活性を示し、新しい抗菌剤の開発において価値のあるものとなっています .
抗癌特性
オキサゾール部分構造は、さまざまな生物学的標的に結合する能力があるため、多くの抗癌薬で目立つ特徴です。 4-メチル-3-(1,3-オキサゾール-2-イル)アニリンの誘導体は、癌細胞の増殖を阻害する可能性について研究されており、一部の化合物は前臨床試験で有望な結果を示しています .
抗炎症アプリケーション
炎症は、有害な刺激に対する生物学的反応であり、その制御はさまざまな疾患の治療に不可欠です。 4-メチル-3-(1,3-オキサゾール-2-イル)アニリンを基にしたオキサゾール誘導体は、抗炎症作用を示すことが報告されており、抗炎症薬の開発に役立つ可能性があります .
抗糖尿病効果
オキサゾール化合物は、潜在的な抗糖尿病薬として特定されています。 糖尿病に関連する生物学的経路を調節する能力により、この慢性疾患に対する新しい治療法の探索において注目されています .
抗肥満活性
肥満率の世界的な増加は、効果的な抗肥満薬の探索を促進しています。 一部のオキサゾール誘導体は、肥満に関連する代謝経路に影響を与える能力を示しており、4-メチル-3-(1,3-オキサゾール-2-イル)アニリンが抗肥満薬の開発の出発点となり得ることを示唆しています .
抗酸化の可能性
酸化ストレスは多くの疾患に関与しており、抗酸化物質は酸化ストレスの影響を軽減するために不可欠です。 研究により、オキサゾール誘導体は抗酸化作用を示す可能性があり、細胞を酸化損傷から保護するのに役立つ可能性があることが示されています .
抗ウイルスアプリケーション
新たなウイルス性疾患の発生という課題が続く中、新たな抗ウイルス化合物の必要性が常にあります。 オキサゾール誘導体は、SARS-CoV-2に対する潜在的な有効性を含む抗ウイルス活性について評価されており、パンデミックへの備えという観点から重要です .
抗結核活性
結核は世界的な主要な健康問題であり、薬剤耐性菌に対抗するための新たな薬剤が必要です。 オキサゾール誘導体は、抗結核活性について調査されており、この感染症との闘いにおける新たな治療法の希望を提供しています .
作用機序
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
生化学分析
Biochemical Properties
4-Methyl-3-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The interaction between 4-Methyl-3-(1,3-oxazol-2-yl)aniline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to increased levels of neurotransmitters, affecting neuronal communication and function . In other cell types, such as liver cells, this compound may impact metabolic pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 4-Methyl-3-(1,3-oxazol-2-yl)aniline may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4-Methyl-3-(1,3-oxazol-2-yl)aniline can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Methyl-3-(1,3-oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties and effects . The interaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . The localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)



